2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications and unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of this compound are KATP channels . These channels play a crucial role in regulating the release of insulin from pancreatic β-cells and the contraction of vascular smooth muscle tissue .
Mode of Action
The compound acts as a KATP channel activator . It interacts with these channels, leading to their opening. This action results in the hyperpolarization of the cell membrane, which inhibits the release of insulin from pancreatic β-cells .
Biochemical Pathways
The activation of KATP channels affects several biochemical pathways. The hyperpolarization of the cell membrane inhibits the release of insulin, impacting glucose metabolism . Additionally, the relaxation of vascular smooth muscle tissue can influence blood pressure regulation .
Pharmacokinetics
The compound’s sulfonamide moiety is a highly efficient pharmacophore, which has been widely used in medicine and pesticide drug design .
Result of Action
The activation of KATP channels by this compound leads to a decrease in insulin release from pancreatic β-cells . This can have potential therapeutic applications in conditions such as hyperinsulinemia. Additionally, the relaxation of vascular smooth muscle tissue can lead to a decrease in blood pressure .
Preparation Methods
The synthesis of 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide typically involves multiple steps, starting with the preparation of the benzothiadiazine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an aldose reductase inhibitor, which could be beneficial in the treatment of diabetic complications . Additionally, it has been investigated for its antimicrobial, antiviral, and anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide include other benzothiadiazine derivatives, such as 6-chloro-4-({[(6-chloro-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]amino}methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide . These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities . The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and potential therapeutic benefits .
Properties
IUPAC Name |
2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S2/c17-16(22)11-3-1-2-4-12(11)20-15(21)8-27(23,24)10-5-6-13-14(7-10)28(25,26)19-9-18-13/h1-7,9H,8H2,(H2,17,22)(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMHWMOHLSFCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.